molecular formula C9H8N2O2 B1312395 1H-indazol-1-ylacetic acid CAS No. 32829-25-7

1H-indazol-1-ylacetic acid

Cat. No.: B1312395
CAS No.: 32829-25-7
M. Wt: 176.17 g/mol
InChI Key: ZNRZBEVYWWQQMN-UHFFFAOYSA-N
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Description

1H-Indazol-1-ylacetic acid (IAA) is a chemical compound that belongs to the family of indazole derivatives. Its empirical formula is C9H8N2O2 and its molecular weight is 176.17 g/mol .


Synthesis Analysis

The synthesis of 1H-indazole has been studied extensively. A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)CN1N=CC2=CC=CC=C12 .

Scientific Research Applications

Synthesis and Structural Characterization

1H-Indazol-1-ylacetic acid and its derivatives play a significant role in synthetic chemistry. For instance, the synthesis of 1H-Imidazol-1-ylacetic acid using tetrabutylammonium iodide demonstrates its utility in organic synthesis (Wang Hongyong et al., 2004). Additionally, the structural characterization of indazoles substituted at the N-1 and N-2 positions with ester-containing side chains showcases the diverse chemical structures that can be achieved with this compound (Fátima C Teixeira et al., 2006).

Application in Drug Synthesis

This compound is also integral in the synthesis of drugs. An example is its use in the synthesis of zoledronic acid, a drug against osteoporosis, where it reacts with phosphorus trichloride/phosphorous acid (D. Nagy et al., 2018).

Role in Heterocyclic Chemistry

In heterocyclic chemistry, 1H-Indazoles are important due to their presence in many drugs. A study described a DBU-catalyzed aza-Michael reaction of indazole with enones, which is a direct and facile method for the preparation of N 1-substituted 1H-indazoles (Jingya Yang et al., 2016).

Chemical Reactions and Mechanisms

The study of chemical reactions and mechanisms involving this compound is a significant area of research. For instance, the addition mechanism of 1H-Indazole to formaldehyde in aqueous hydrochloric acid solutions has been explored to understand the formation of N1-CH2OH derivatives (I. Alkorta et al., 2022).

Development of Antagonists for Therapeutic Use

This compound derivatives have been investigated for their potential as therapeutic antagonists. For example, derivatives of indolylacetic acid have shown activity as prostaglandin D2 receptor antagonists, which can be used in the treatment of various inflammatory diseases including allergic rhinitis (Expert Opinion on Therapeutic Patents, 2003).

Medicinal Chemistry and Drug Design

The versatility of this compound is further evident in medicinal chemistry and drug design. A review on the synthetic strategy and molecular pharmacology of indazole derivatives highlighted their broad application in developing pharmaceuticals for various conditions, including anti-bacterial, anti-depressant, and anti-inflammatory treatments (Suvadeep Mal et al., 2022).

Synthesis of Novel Heterocyclic Systems

The compound's role in the synthesis of novel heterocyclic systems, which are crucial as building blocks for new pharmaceuticals, is noteworthy. Fused aromatic 1H and 2H-indazoles, for example, are recognized for their anti-hypertensive and anti-cancer properties (D. D. Gaikwad et al., 2015).

Properties

IUPAC Name

2-indazol-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)6-11-8-4-2-1-3-7(8)5-10-11/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRZBEVYWWQQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423668
Record name 1H-indazol-1-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32829-25-7
Record name 1H-indazol-1-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazol-1-ylacetic acid
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Synthesis routes and methods

Procedure details

To a solution of indazole (1.0 g, 8.3 mM) in methanol (10 μl) are added 28% solution of sodium methoxide in methanol (3.53 ml, 18.26 mmole) and bromoacetic acid (1.41 g, 9.96 mmole), and the mixture is heated to reflux for 2 hr. After addition of the same amount of sodium methoxide and bromoacetic acid, the mixture is heated to reflux for another 1 hr. This procedures of addition are repeated two more times and the mixture is cooled to 0° C. After addition of ethyl acetate, the mixture is adjusted to pH 5 with 1N HCl. The organic layer is taken and the aqueous layer extracted with ethyl acetate. Each organic solution is washed with a brine, dried over anhydrous magnesium sulfate and concentrated. The residue, when purified with column chromatography (SiO2, ethyl acetate→ethyl acetate/acetic acid/water, (40:1:1)→(30:1:1)→(8:1:1)), gives 1-carboxymethylindazole (487 mg, yield 33%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions the synthesis of several derivatives of 1H-indazol-3-ol, including esters of 1H-indazol-1-ylacetic acid. Can you elaborate on the reaction conditions that lead to the formation of these esters?

A1: [] describes the reaction between 1H-indazol-3-ol and ethyl chloroacetate in ethanol. While the specific conditions (e.g., temperature, reaction time, molar ratios) are not detailed, the paper highlights that using equivalent quantities of the reactants favors the formation of various esters, including ethyl esters of [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid and (3-hydroxy-1H-indazol-1-yl)acetic acid. The paper further discusses the isolation and identification of these esters, suggesting possible purification and characterization techniques. []

Q2: The study investigates the spectroscopic properties of the synthesized compounds. What information can we gain from the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra about the structure of this compound derivatives?

A2: [] mentions the analysis of IR and NMR spectra for the synthesized esters and their corresponding acids, obtained through alkaline hydrolysis. While specific spectral data points are not provided, the paper emphasizes the use of these spectroscopic techniques to confirm the structures of the synthesized compounds. For instance, IR spectroscopy could provide information about the presence of specific functional groups, like the carbonyl group in the ester and carboxylic acid moieties. NMR spectroscopy, on the other hand, could offer insights into the arrangement of hydrogen atoms within the molecule, aiding in the identification of different isomers and confirming the structure of the this compound derivatives. []

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